molecular formula C15H15BrN2O2S2 B6127970 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone hydrobromide

2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone hydrobromide

Cat. No. B6127970
M. Wt: 399.3 g/mol
InChI Key: WSGISAFKNABEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone hydrobromide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a type of benzimidazole derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone hydrobromide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and other disease processes.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone hydrobromide has various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone hydrobromide in lab experiments is its ability to inhibit cancer cell growth. This makes it a valuable tool for cancer research. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone hydrobromide. One area of research is the development of new compounds that are based on the structure of this compound. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound. Finally, more research is needed to determine the full range of potential applications for this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone hydrobromide involves a multi-step process. The first step is the synthesis of 5-ethoxy-2-mercaptobenzimidazole, which is then reacted with 2-bromo-1-(2-thienyl)ethanone to obtain the desired product. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide.

Scientific Research Applications

2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone hydrobromide has been used in various scientific research studies. One of the main applications of this compound is in the field of cancer research. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has also been studied for its potential use in the treatment of other diseases such as diabetes and Alzheimer's.

properties

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2.BrH/c1-2-19-10-5-6-11-12(8-10)17-15(16-11)21-9-13(18)14-4-3-7-20-14;/h3-8H,2,9H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGISAFKNABEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)C3=CC=CS3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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